Cas no 1882-82-2 (21-Deoxy Cortisone)

21-Deoxy Cortisone Chemical and Physical Properties
Names and Identifiers
-
- Pregn-4-ene-3,11,20-trione,17-hydroxy-
- 21-DEOXYCORTISONE
- (8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
- 17&alpha
- 17-Hydroxypregn-4-ene-3,11,20-trione
- Pregn-4-en-17-ol-3,11,20-trione
- 17alpha-Hydroxypregn-4-ene-3,11,20-trione
- 4-Pregnene-17alpha-ol-3,11,20-trione
- 6-Pregn-4-en-17alpha-ol-3,11,20-trione
- NSC 38722
- 21-DESOXYCORTISONE
- 17-Hydroxyandrostenedione
- 21-deoxycortisonecrystalline
- 4-PREGNEN-17-OL-3,11,20-TRIONE
- 17α-Hydroxy-11-oxoprogesterone
- 4-Pregnene-17α-ol-3,11,20-trione
- 4-Pregnen-17alpha-ol-3,11,20-trion
- SCHEMBL143924
- Pregn-4-ene-3,11,20-trione, 17-hydroxy-
- NS00026165
- 17a-hydroxy-4-pregnen-3,11,20-trione
- UNII-60A688J7YQ
- 21-Deoxy Cortisone
- 4-Pregnen-17alpha-ol-3,11,20-trione
- EINECS 217-541-5
- 17-alpha-Hydroxypregn-4-ene-3,11,20-trione
- (8S,9S,10R,13S,14S,17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-1,6,7,8,9,10,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,11(2H)-dione
- Fulvicacid
- 17.ALPHA.-HYDROXY-11-OXOPROGESTERONE
- DTXSID70172167
- A856588
- 1882-82-2
- (8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11(2H,6H)-dione
- GTPL3450
- Q27077018
- deoxycortisone
- 6-PREGN-4-EN-17.ALPHA.-OL-3,11,20-TRIONE
- 60A688J7YQ
- CHEBI:34308
- 4-PREGNENE-17.ALPHA.-OL-3,11,20-TRIONE
- NSC-38722
- NSC38722
- 21-De-oxy cortisone
-
- MDL: MFCD00051123
- Inchi: 1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3/t15-,16-,18+,19-,20-,21-/m0/s1
- InChI Key: PUKLDDOGISCFCP-JSQCKWNTSA-N
- SMILES: O=C1CC[C@@]2([C@H]3C(=O)C[C@@]4([C@@](CC[C@H]4[C@@H]3CCC2=C1)(O)C(=O)C)C)C
Computed Properties
- Exact Mass: 344.19900
- Monoisotopic Mass: 344.19875937g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 1
- Complexity: 707
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: nothing
- Topological Polar Surface Area: 71.4Ų
- Tautomer Count: 30
Experimental Properties
- Density: 1.21
- PSA: 71.44000
- LogP: 3.01740
- Color/Form: 100 μg/mL in methanol
21-Deoxy Cortisone Security Information
- Hazardous Material transportation number:UN1230 - class 3 - PG 2 - Methanol, solution
- Storage Condition:−20°C
21-Deoxy Cortisone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D232610-250mg |
21-Deoxy Cortisone |
1882-82-2 | 250mg |
$ 1533.00 | 2023-04-17 | ||
1PlusChem | 1P00APDU-5mg |
21-DEOXYCORTISONE |
1882-82-2 | ≥95% | 5mg |
$99.00 | 2024-06-17 | |
A2B Chem LLC | AE98658-10mg |
21-DEOXYCORTISONE |
1882-82-2 | ≥95% | 10mg |
$80.00 | 2024-04-20 | |
TRC | D232610-100mg |
21-Deoxy Cortisone |
1882-82-2 | 100mg |
$ 685.00 | 2023-04-17 | ||
TRC | D232610-25mg |
21-Deoxy Cortisone |
1882-82-2 | 25mg |
$ 201.00 | 2023-09-08 | ||
TRC | D232610-10mg |
21-Deoxy Cortisone |
1882-82-2 | 10mg |
$ 91.00 | 2023-09-08 | ||
A2B Chem LLC | AE98658-25mg |
21-DEOXYCORTISONE |
1882-82-2 | ≥95% | 25mg |
$175.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-334263-10mg |
17a-hydroxy-4-pregnen-3,11,20-trione, |
1882-82-2 | 10mg |
¥1173.00 | 2023-09-05 | ||
A2B Chem LLC | AE98658-5mg |
21-DEOXYCORTISONE |
1882-82-2 | ≥95% | 5mg |
$51.00 | 2024-04-20 | |
TRC | D232610-50mg |
21-Deoxy Cortisone |
1882-82-2 | 50mg |
$ 362.00 | 2023-09-08 |
21-Deoxy Cortisone Related Literature
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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5. Book reviews
Additional information on 21-Deoxy Cortisone
Comprehensive Analysis of 21-Deoxy Cortisone (CAS No. 1882-82-2): Structure, Functions, and Research Applications
21-Deoxy Cortisone (CAS No. 1882-82-2) is a steroid derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound, structurally related to cortisone, lacks a hydroxyl group at the 21-position, which influences its biological activity and metabolic pathways. Researchers are increasingly exploring its role in steroidogenesis and potential therapeutic applications, particularly in endocrine disorders and inflammation modulation.
The molecular formula of 21-Deoxy Cortisone is C21H28O4, with a molecular weight of 344.45 g/mol. Its IUPAC name is 17-hydroxy-11,20-dioxopregn-4-en-3-one, highlighting its pregnane skeleton. Unlike cortisone, the absence of the 21-hydroxyl group reduces its glucocorticoid activity but may enhance its selectivity for specific metabolic pathways. This unique feature makes it a valuable tool for studying steroid hormone biosynthesis and receptor interactions.
Recent studies have investigated 21-Deoxy Cortisone in the context of adrenal function and stress response. With growing public interest in hormonal balance and natural stress management, this compound has become a subject of scientific curiosity. Researchers are examining its potential to modulate HPA axis (hypothalamic-pituitary-adrenal axis) activity without the side effects associated with traditional glucocorticoids. These investigations align with current trends in personalized medicine and precision endocrinology.
In laboratory settings, 21-Deoxy Cortisone serves as an important intermediate in steroid synthesis. Its CAS No. 1882-82-2 is frequently referenced in patent literature covering novel synthetic routes for corticosteroid analogs. The pharmaceutical industry shows particular interest in developing derivatives with improved therapeutic indices for treating inflammatory conditions while minimizing metabolic disturbances. This aligns with the increasing demand for safer anti-inflammatory agents and targeted immunomodulators.
Analytical characterization of 21-Deoxy Cortisone typically employs techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods are crucial for quality control in research applications and for studying its metabolic fate in biological systems. The compound's UV absorption at 240 nm (characteristic of Δ4-3-ketosteroids) facilitates its detection and quantification in complex matrices. Such analytical data is valuable for researchers investigating steroid metabolism and endocrine disruptors - topics of significant public health concern.
Emerging research directions explore the potential of 21-Deoxy Cortisone in neurosteroid pathways and its possible neuroprotective effects. This connects with growing public interest in brain health and cognitive function maintenance. While not directly applicable as a therapeutic agent, understanding its interactions with neural tissues may contribute to developing novel approaches for neurological conditions. Such investigations often appear in searches related to natural cognitive enhancers and stress resilience mechanisms.
The stability profile of 21-Deoxy Cortisone makes it suitable for various experimental conditions. It demonstrates reasonable thermal stability but requires protection from light and oxidation, typical of many steroid compounds. Proper storage at controlled temperatures (-20°C) ensures long-term viability for research use. These handling considerations are important for laboratories focusing on steroid biochemistry and hormone research - areas experiencing growing interest in academic and pharmaceutical sectors.
From a regulatory perspective, 21-Deoxy Cortisone (CAS No. 1882-82-2) is classified as a research chemical with no approved medical applications. However, its study contributes valuable insights into steroid hormone biology and potential drug development. The scientific community continues to explore its structure-activity relationships, particularly how modifications at the 21-position affect biological potency and selectivity. These investigations respond to the increasing demand for selective receptor modulators in endocrinology and immunology.
In conclusion, 21-Deoxy Cortisone represents an important tool in steroid research with potential implications for understanding endocrine function and developing novel therapeutic approaches. Its unique structural features and biological properties make it a subject of ongoing investigation in both academic and industrial settings. As research progresses, this compound may contribute to advancements in targeted hormone therapies and metabolic regulation - areas of significant scientific and public interest.




